molecular formula C9H9BrO2 B1631332 Methyl 2-bromo-6-methylbenzoate CAS No. 99548-56-8

Methyl 2-bromo-6-methylbenzoate

Cat. No. B1631332
CAS RN: 99548-56-8
M. Wt: 229.07 g/mol
InChI Key: DDJSNWUTQDNGIZ-UHFFFAOYSA-N
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Patent
US07320992B2

Procedure details

2-Bromo-6-methyl-benzoic acid methyl ester (2.18 g), NBS (4.89 g), and AIBN (0.486 g) were taken into CCl4 (15 mL) and heated at reflux for 8 h. After cooling to RT, the solid was removed by filtration, and the filtrate was concentrated to give an orange oil as crude material. Purification by chromatography (silica gel, 100 g, 5-15% EtOAc/hexanes) afforded 2-bromo-6-bromomethyl-benzoic acid methyl ester as colorless oil.
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
4.89 g
Type
reactant
Reaction Step Two
Name
Quantity
0.486 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[Br:11].C1C(=O)N([Br:20])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:9]([CH2:10][Br:20])=[CH:8][CH:7]=[CH:6][C:5]=1[Br:11]

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1C)Br)=O
Step Two
Name
Quantity
4.89 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0.486 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give an orange oil as crude material
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica gel, 100 g, 5-15% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1CBr)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.